1-(2-Fluoro-5-methylphenyl)ethane-1,2-diamine
CAS No.:
Cat. No.: VC17488308
Molecular Formula: C9H13FN2
Molecular Weight: 168.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13FN2 |
|---|---|
| Molecular Weight | 168.21 g/mol |
| IUPAC Name | 1-(2-fluoro-5-methylphenyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C9H13FN2/c1-6-2-3-8(10)7(4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3 |
| Standard InChI Key | FJCPOTWIKINTJF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)F)C(CN)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 1-(2-Fluoro-5-methylphenyl)ethane-1,2-diamine consists of a phenyl ring substituted with fluorine and methyl groups, bonded to an ethane-1,2-diamine backbone. The fluorine atom, a strong electron-withdrawing group, and the methyl group, an electron-donating substituent, create a distinct electronic environment that modulates the compound’s solubility, stability, and interaction with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 168.21 g/mol |
| IUPAC Name | 1-(2-Fluoro-5-methylphenyl)ethane-1,2-diamine |
| Canonical SMILES | CC1=CC(=C(C=C1)F)C(CN)N |
| Solubility | Moderate in polar solvents |
The compound’s solubility profile suggests compatibility with polar solvents such as ethanol or methanol, which is advantageous for laboratory handling and synthetic applications.
Synthetic Routes and Industrial Production
While detailed synthetic protocols for 1-(2-Fluoro-5-methylphenyl)ethane-1,2-diamine are proprietary, general pathways for analogous diamines involve multi-step reactions. A plausible route includes:
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Nitration and Reduction: Starting with 2-fluoro-5-methylbenzene, nitration introduces a nitro group, followed by catalytic hydrogenation to yield the corresponding amine.
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Alkylation: Reaction with ethylene oxide or a similar alkylating agent forms the ethane-1,2-diamine backbone.
Industrial-scale production likely employs continuous-flow systems to enhance yield and purity, with purification techniques such as recrystallization or column chromatography ensuring compliance with pharmaceutical-grade standards.
Reactivity and Chemical Transformations
The compound’s dual amine functionality and aromatic substitution enable diverse chemical reactions:
Oxidation and Reduction
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Oxidation: Treatment with agents like potassium permanganate () oxidizes the amine groups to imines or nitriles, depending on conditions.
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Reduction: Lithium aluminum hydride () can reduce intermediate Schiff bases to secondary amines.
Nucleophilic Aromatic Substitution
The fluorine atom’s electronegativity facilitates nucleophilic substitution. For example, hydroxide ions displace fluorine under basic conditions, yielding phenolic derivatives.
Complexation with Metal Ions
The ethane-1,2-diamine moiety acts as a bidentate ligand, forming coordination complexes with transition metals like copper or nickel. These complexes are studied for catalytic applications.
Comparative Analysis with Structural Analogues
Table 2: Comparison with Related Diamines
| Compound | Substituents | Key Differences |
|---|---|---|
| 1-(3-Fluoro-5-methylphenyl)ethane-1,2-diamine | Fluorine at 3-position | Altered electronic effects, solubility |
| (1R)-1-(2-Methylphenyl)ethane-1,2-diamine 2HCl | Chiral center, no fluorine | Stereospecific interactions, stability |
| 1-Phenyl-ethane-1,2-diamine | No substituents | Higher reactivity, lower steric hindrance |
The 2-fluoro-5-methyl substitution in the target compound confers unique steric and electronic properties, enhancing its stability in acidic environments compared to non-fluorinated analogues .
Applications in Scientific Research
Pharmaceutical Development
The compound’s diamine structure is a precursor for bioactive molecules, including kinase inhibitors and neurotransmitter analogs. Its fluorine atom improves metabolic stability, a critical factor in drug design.
Material Science
As a ligand in metal-organic frameworks (MOFs), it facilitates the synthesis of porous materials for gas storage or catalysis. The methyl group enhances framework rigidity, improving thermal stability.
Biochemical Studies
In enzymology, it serves as a competitive inhibitor for amine-processing enzymes like monoamine oxidase (MAO), providing insights into substrate binding dynamics.
Challenges and Future Directions
Current limitations include the scarcity of publicly available toxicological data and scalable synthetic methods. Future research should prioritize:
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Toxicity Profiling: Assessing acute and chronic exposure effects in model organisms.
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Process Optimization: Developing enantioselective syntheses for chiral derivatives.
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Application Expansion: Exploring roles in photodynamic therapy or asymmetric catalysis.
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